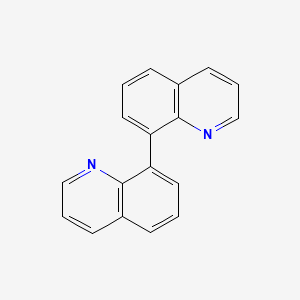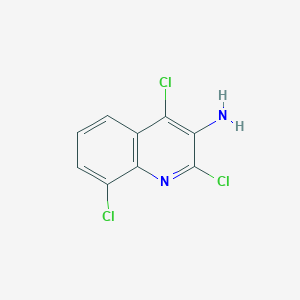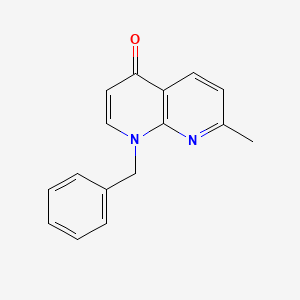
6-(6-Aminopurin-9-yl)oxane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol is a complex organic compound with a unique structure that combines a purine base with a tetrahydropyran ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a purine derivative with a tetrahydropyran ring precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the purine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Industry: Used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets. The purine base can bind to enzymes and receptors, influencing various biochemical pathways. The tetrahydropyran ring may also play a role in stabilizing the compound’s interactions with its targets .
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with a similar structure.
Guanosine: Another purine nucleoside with comparable properties.
Uniqueness
What sets 6-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4-diol apart is its unique combination of a purine base with a tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
特性
CAS番号 |
7697-49-6 |
|---|---|
分子式 |
C10H13N5O3 |
分子量 |
251.24 g/mol |
IUPAC名 |
6-(6-aminopurin-9-yl)oxane-3,4-diol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(17)2-18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) |
InChIキー |
NCOXWUCHLQRZJI-UHFFFAOYSA-N |
正規SMILES |
C1C(C(COC1N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11861983.png)


![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)

![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)

![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)



